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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of endogenous

vasopressin and its synthetic analogues: desmopressin, terlipressin, and selepressin. The

information presented herein is supported by experimental data to facilitate informed decisions

in research and drug development.

Introduction
Arginine vasopressin (AVP), a nonapeptide hormone, plays a critical role in regulating plasma

osmolality, blood pressure, and various social behaviors. Its physiological effects are mediated

through three G protein-coupled receptor subtypes: V1a, V1b, and V2. The development of

synthetic analogues with altered receptor selectivity and pharmacokinetic profiles has led to

targeted therapeutic applications. This guide will objectively compare the functional differences

between vasopressin and its key analogues.

Receptor Binding Affinity and Functional Activity
The primary functional differences among vasopressin and its analogues lie in their affinity and

selectivity for the V1a, V1b, and V2 receptors. These differences dictate their clinical utility.
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Compound V1a Receptor V1b Receptor V2 Receptor
Receptor
Selectivity
Profile

Arginine

Vasopressin

(AVP)

EC50: 0.24 nM

(human)[1]
-

EC50: ~0.24 nM

(human, similar

to V1a)[1]

Non-selective

agonist for V1a

and V2

receptors.[1]

Desmopressin Negligible activity Ki: 5.84 nM Ki: 65.9 nM

Selective V2 and

V1b agonist with

significantly

lower V1a

activity.

Terlipressin
Higher affinity

than for V2
-

Lower affinity

than for V1

V1-selective

agonist with

approximately

twice the

selectivity for V1

over V2

receptors. It acts

as a prodrug,

being converted

to the active

lysine-

vasopressin.

Selepressin (FE

202158)

EC50: 2.4 nM

(human)[1]

EC50: ~341 nM

(human)[1]

EC50: ~2657 nM

(human)[1]

Highly selective

V1a receptor full

agonist, with

over 1000-fold

selectivity

against the V2

receptor.[1]

Table 1: Receptor Binding and Functional Activity of Vasopressin and its Analogues. This table

summarizes the half-maximal effective concentration (EC50) and binding affinity (Ki) values for

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21411496/
https://pubmed.ncbi.nlm.nih.gov/21411496/
https://pubmed.ncbi.nlm.nih.gov/21411496/
https://pubmed.ncbi.nlm.nih.gov/21411496/
https://pubmed.ncbi.nlm.nih.gov/21411496/
https://pubmed.ncbi.nlm.nih.gov/21411496/
https://pubmed.ncbi.nlm.nih.gov/21411496/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


each compound at the different vasopressin receptor subtypes. Lower values indicate higher

potency/affinity.

In Vivo Functional Comparison
The distinct receptor selectivity profiles of these compounds translate into different

physiological effects, which are summarized below.

Compound Primary In Vivo Effects Key Clinical Applications

Arginine Vasopressin (AVP)
Vasoconstriction (V1a),

Antidiuresis (V2)

Vasodilatory shock (e.g., septic

shock), diabetes insipidus.

Desmopressin

Potent antidiuretic effect (V2),

release of von Willebrand

factor and factor VIII (V2)

Central diabetes insipidus,

nocturnal enuresis, mild

hemophilia A and von

Willebrand disease.

Terlipressin

Splanchnic vasoconstriction

(V1), increased mean arterial

pressure

Variceal bleeding, hepatorenal

syndrome.

Selepressin Potent vasoconstriction (V1a)
Investigational for the

treatment of septic shock.[2][3]

Table 2: In Vivo Effects and Clinical Applications. This table outlines the main physiological

responses and therapeutic uses of vasopressin and its analogues.

Signaling Pathways
The activation of vasopressin receptors initiates distinct intracellular signaling cascades.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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